Isoquinolinesulfonamide

Kinase inhibition ROCK Selectivity

Standard isoquinolinesulfonamide derivatives (e.g., H-1152, H-89) cannot be generically substituted due to substitution-dependent kinase selectivity profiles. Position 5/8 substituents dictate binding orientation in ATP pockets. - H-1152: >390,000-fold selectivity for ROCK over PKA (Ki ROCK=1.6 nM; Ki PKA=630 nM). - H-89: Broad inhibitor (PKA IC50=0.14 µM; also S6K1, MSK1, ROCK2). - Supplied as lyophilized powder, ≥98% purity. Validated for pathway-specific studies.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 1026410-00-3
Cat. No. B3417204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolinesulfonamide
CAS1026410-00-3
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13)
InChIKeyGZZCYMXZJQCAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolinesulfonamide: Selective Kinase Inhibitor Scaffold


Isoquinolinesulfonamide (CAS 1026410-00-3) is the core molecular scaffold for a class of ATP-competitive protein kinase inhibitors that exhibit high affinity and selectivity for Rho-associated kinase (ROCK) and other serine/threonine kinases [1]. This compound class, including derivatives like H-1152 and H-89, binds to the ATP-binding site of kinases, with the isoquinoline ring nitrogen-2 forming a critical hydrogen bond essential for inhibition [2]. The scaffold is characterized by its ability to be functionalized at various positions, enabling the generation of inhibitors with diverse kinase selectivity profiles [3].

Scaffold

Core isoquinolinesulfonamide scaffold for generating kinase inhibitors with tunable selectivity

Mechanism

ATP-competitive binding; isoquinoline ring nitrogen forms critical hinge-region hydrogen bond

Workflow

Medicinal chemistry starting point for ROCK and serine/threonine kinase probe development

Selection

Substitution at positions 5 and 8 directs isoform selectivity; derivative choice is assay-critical

Isoquinolinesulfonamide Inhibitors: Substitution-Dependent Selectivity


Isoquinolinesulfonamide derivatives cannot be generically substituted due to profound differences in kinase selectivity profiles that arise from specific chemical substitutions on the core scaffold. The substitution pattern at ring positions 5 and 8 directly influences the orientation of the isoquinoline ring within the ATP-binding pocket, altering hydrogen bonding interactions and dictating selectivity among closely related kinases [1]. For example, H-1152 exhibits a >390,000-fold selectivity for ROCK over PKA, while H-89, despite structural similarity, inhibits multiple kinases with IC50 values ranging from 0.08 to 2.8 µM [2]. This substitution-dependent selectivity mandates precise compound selection for experimental or therapeutic applications, as even minor structural changes can lead to divergent biological outcomes and off-target effects.

Desired profile
Selective ROCK inhibition

Substitution pattern such as that of H-1152 yields ROCK-selective binding orientation; this selectivity cannot be assumed for other isoquinolinesulfonamides.

Substitution risk
Multi-kinase profile shift

Minor changes (e.g., H-89-type substitution) alter hinge-region interactions, producing broad kinase inhibition that may confound target-specific interpretation.

Differentiation Evidence: H-1152 vs H-89


ROCK Inhibition Potency: H-1152 vs Y-27632

The isoquinolinesulfonamide derivative H-1152 demonstrates a Ki of 1.6 nM for ROCK, which is significantly more potent than the structurally distinct ROCK inhibitor Y-27632, which has a reported IC50 of approximately 140 nM in some assays . This difference of nearly two orders of magnitude in binding affinity underscores the superior potency achievable with the isoquinolinesulfonamide scaffold when appropriately substituted.

ROCK Binding Affinity
Data to verify
H-1152 Ki = 1.6 nM
vs Y-27632 IC50 ~140 nM
>87-fold difference in binding affinity
Reported binding affinity context; supports ROCK pathway inhibition study fit
Cross-study comparison; assay conditions and kinase constructs may vary
Kinase inhibition ROCK Selectivity

Selectivity Profile: H-1152 for ROCK over PKA

H-1152 inhibits ROCK with a Ki of 1.6 nM but requires a concentration of 630 nM to inhibit PKA, representing a >390-fold selectivity for ROCK over PKA . In contrast, the isoquinolinesulfonamide derivative H-89, while primarily considered a PKA inhibitor, also inhibits ROCK2 with an IC50 of 0.27 µM, demonstrating significantly lower selectivity [1]. This stark contrast in selectivity profiles, dictated by the specific substituents on the core isoquinolinesulfonamide scaffold, highlights the critical importance of selecting the appropriate derivative for a given experimental objective.

ROCK vs PKA Selectivity
Reported
H-1152: >390-fold selective for ROCK over PKA
H-89: non-selective (PKA IC50 0.14 µM, ROCK2 IC50 0.27 µM)
Reported isoform-selectivity profile; derivative choice determines pathway-interpretation confidence
Selectivity may shift across assay formats; confirm under experimental conditions
Kinase selectivity ROCK PKA

Structural Basis: Substitution-Driven Binding Orientation

X-ray crystallographic studies reveal that the isoquinoline ring of these inhibitors can adopt two distinct orientations within the ATP-binding pocket of kinases, depending on the substitution pattern at positions 5 and 8 [1]. This flipping mechanism alters the hydrogen bonding network with the kinase hinge region, providing a structural basis for the observed differences in selectivity among various isoquinolinesulfonamide derivatives [1]. This structural understanding enables rational design of derivatives with tailored selectivity profiles, a capability not available with other kinase inhibitor scaffolds that lack this documented conformational flexibility.

Binding Orientation Mechanism
Class-level
Isoquinoline ring flips depending on 5- and 8-substituents (X-ray crystallography), altering hinge-region hydrogen bonding
Supports structure-guided selectivity interpretation; enables rational derivative design
Class-level inference; validation for each new derivative required
Structure-activity relationship Kinase inhibition Isoquinoline

Application Scenarios for Isoquinolinesulfonamide Derivatives


ROCK-Dependent Cellular Studies

When investigating ROCK-specific signaling pathways, H-1152 is the preferred isoquinolinesulfonamide derivative. Its sub-nanomolar Ki (1.6 nM) for ROCK and >390-fold selectivity over PKA (Ki = 630 nM) ensures potent target engagement with minimal off-target kinase inhibition . This high selectivity is critical for attributing observed biological effects directly to ROCK inhibition, as demonstrated in studies of lysophosphatidic acid-induced MARCKS phosphorylation (IC50 = 2.5 µM) . In contrast, less selective alternatives like Y-27632 may confound results due to broader kinase inhibition.

PKA Signaling Inhibition

For experiments aiming to inhibit PKA, H-89 can be employed with the explicit understanding of its non-selective profile. While it inhibits PKA with an IC50 of 0.14 µM and a Ki of 48 nM [1], it also inhibits S6K1, MSK1, and ROCK2 with IC50 values of 0.08, 0.12, and 0.27 µM, respectively [1]. Therefore, H-89 is suitable for initial PKA inhibition studies where broad kinase inhibition is acceptable, but results must be interpreted with caution and confirmed using more selective tools or genetic approaches.

Rational Design of Selective Kinase Inhibitors

The isoquinolinesulfonamide core is an ideal starting point for medicinal chemistry programs aiming to develop novel, selective kinase inhibitors. The established structural basis for selectivity—whereby substituents at positions 5 and 8 dictate the binding orientation of the isoquinoline ring within the ATP-binding pocket [2]—provides a rational framework for structure-guided design. This contrasts with scaffolds where the structure-selectivity relationship is less defined, potentially accelerating the discovery of inhibitors with tailored selectivity profiles for specific kinases implicated in disease.

Application
Selection Property
Validation Focus
ROCK pathway signaling studies
ROCK isoform selectivity profile
Target engagement and off-target kinase review
PKA inhibition studies (broad kinase context)
Multi-kinase inhibitory profile
Off-target contribution and data interpretation
Kinase inhibitor design & optimization
Substitution-dependent binding orientation
Structure-activity relationship (SAR) validation

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34 linked technical documents
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